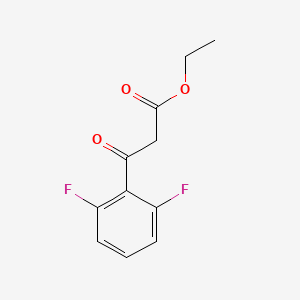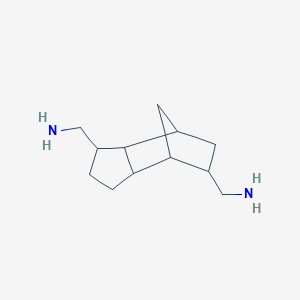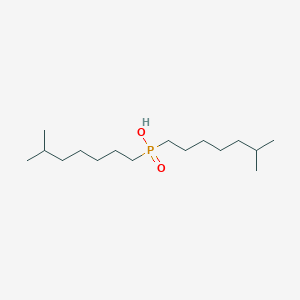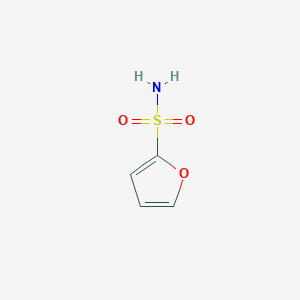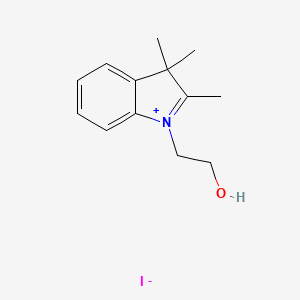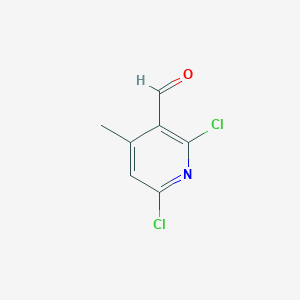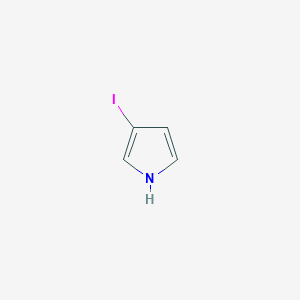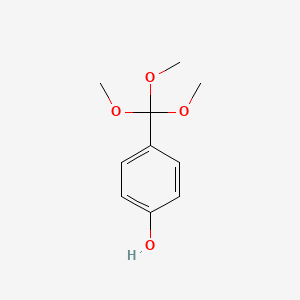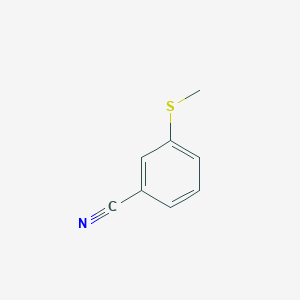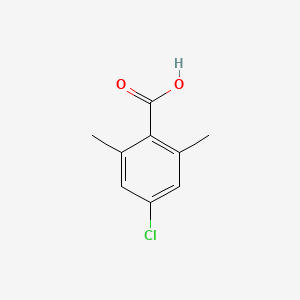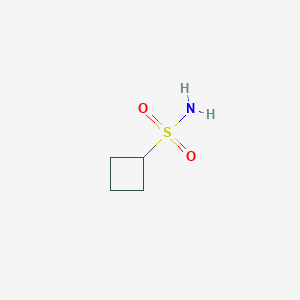
Cyclobutanesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Cyclic Hydroxamic Acids
Cyclobutanesulfonamide derivatives, particularly cyclobutanone, have been used in the synthesis of cyclic hydroxamic acids. This synthesis involves the treatment of cyclobutanone with N-hydroxybenzenesulfonamide under basic conditions, yielding ring-expanded cyclic hydroxamic acids. This process is significant for its regio- and stereoselective insertion of the -NOH group into the more substituted position of substituted cyclobutanones, a key aspect in organic synthesis (Banerjee & King, 2009).
2. Bioactive Cyclobutane-Containing Alkaloids
Research has explored novel natural cyclobutane-containing alkaloids and their synthetic analogs, derived from terrestrial and marine species. These compounds exhibit a range of biological activities, including antimicrobial, antibacterial, and anticancer properties. The focus has been on their structures, origins, biosynthesis, photodimerization, and biological activities, showcasing their potential in pharmaceutical and medicinal chemistry (Dembitsky, 2007).
3. Artificial Sweeteners and Environmental Contamination
Studies have addressed the environmental impact of artificial sweeteners like cyclamate and acesulfame, which structurally incorporate cyclobutane moieties. These compounds have been detected in wastewater and drinking water, raising concerns about their persistence and potential ecological effects. Research has focused on their detection, behavior during wastewater treatment, and the formation of byproducts during water treatment processes (Lange et al., 2012).
4. Cyclobutanes in Drug Candidates
Cyclobutanes have found increasing use in medicinal chemistry due to their unique structural and chemical properties. They contribute to the development of drug candidates by improving metabolic stability, directing pharmacophore groups, and inducing conformational restriction. Their role in replacing larger cyclic systems and as aryl isosteres has been highlighted, indicating their utility in diverse therapeutic contexts (van der Kolk et al., 2022).
5. Tandem Catalysis for Asymmetric Coupling
Research has demonstrated the use of cyclobutanes in tandem catalysis for the asymmetric coupling of ethylene and enynes. This process facilitates the formation of complex chiral molecules from simple precursors, highlighting the role of cyclobutanes in organic and medicinal chemistry (Pagar & RajanBabu, 2018).
Mécanisme D'action
Target of Action
Cyclobutanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
Cyclobutanesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, Cyclobutanesulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Cyclobutanesulfonamide is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, Cyclobutanesulfonamide disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
This allows for the maintenance of adequate blood levels for extended periods . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Cyclobutanesulfonamide would likely impact its bioavailability, efficacy, and duration of action .
Result of Action
The primary result of Cyclobutanesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents the bacteria from producing essential components like nucleic acids and proteins . This inhibits the bacteria’s ability to grow and multiply, thereby helping to control bacterial infections .
Action Environment
The action, efficacy, and stability of Cyclobutanesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria . .
Safety and Hazards
Propriétés
IUPAC Name |
cyclobutanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXQESPSIAYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570371 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanesulfonamide | |
CAS RN |
445305-91-9 | |
| Record name | Cyclobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



